molecular formula C19H22N4O2S B4513281 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one

2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one

Cat. No.: B4513281
M. Wt: 370.5 g/mol
InChI Key: SPRPOSJCOZLVAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyridazinone ring, a thiomorpholine ring, and a dihydroisoquinoline moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydroisoquinoline Moiety: This step involves the cyclization of appropriate precursors to form the dihydroisoquinoline ring. Common reagents used in this step include aldehydes and amines, with catalysts such as acids or bases to facilitate the cyclization reaction.

    Introduction of the Pyridazinone Ring: The pyridazinone ring is introduced through a condensation reaction involving hydrazine derivatives and diketones. This step often requires heating and the use of solvents such as ethanol or methanol.

    Attachment of the Thiomorpholine Ring: The thiomorpholine ring is attached via nucleophilic substitution reactions, where thiomorpholine reacts with an appropriate leaving group on the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

    Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: In industrial applications, this compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol
  • 3,4-Dihydroisoquinoline-2(1H)-carbothioamide
  • 2-(1H-Indol-1-yl)ethanol

Uniqueness

Compared to similar compounds, 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one stands out due to its unique combination of functional groups and rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-thiomorpholin-4-ylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c24-18-6-5-17(21-9-11-26-12-10-21)20-23(18)14-19(25)22-8-7-15-3-1-2-4-16(15)13-22/h1-6H,7-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRPOSJCOZLVAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN3C(=O)C=CC(=N3)N4CCSCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one
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2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one
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2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one
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2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one
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2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one
Reactant of Route 6
2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one

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